2-Phenylbenzimidazole (CAS 716-79-0) is a highly stable, aromatic heterocyclic building block characterized by a benzimidazole core fused with a phenyl group at the 2-position. This specific structural configuration imparts exceptional thermal stability, strong ultraviolet (UV) absorption capabilities, and an electron-rich profile suitable for advanced coordination chemistry . In industrial and research procurement, it is primarily sourced as a rigid, high-melting-point precursor for pharmaceutical and cosmetic active ingredients, a high-performance mixed-type corrosion inhibitor for steel, and a cyclometalating ligand for phosphorescent organic light-emitting diodes (OLEDs). Unlike simpler imidazoles, its extended π-conjugation makes it uniquely suited for applications requiring high-temperature processability and precise optoelectronic tuning.
Substituting 2-phenylbenzimidazole with its unsubstituted parent compound, benzimidazole, or other generic aliphatic derivatives fundamentally compromises processability and application performance. From a thermal standpoint, unsubstituted benzimidazole melts at approximately 170–173 °C [1], whereas the addition of the phenyl ring elevates the melting point of 2-phenylbenzimidazole to 291–296 °C. This ~120 °C difference is critical; generic substitutes will degrade or melt prematurely during high-temperature polymer extrusion or vacuum thermal evaporation in OLED manufacturing. Furthermore, in chemical synthesis, the phenyl substituent is the mandatory functionalization site for producing globally approved UV-B filters like 2-phenylbenzimidazole-5-sulfonic acid (PBSA); simpler analogs physically cannot yield this downstream product. Finally, in anti-corrosion applications, the lack of the electron-donating phenyl ring significantly reduces the binding energy to metal surfaces, leading to inferior protective film formation in aggressive acidic environments.
The introduction of the phenyl ring at the 2-position drastically enhances the thermal robustness of the benzimidazole core. 2-Phenylbenzimidazole exhibits a melting point of 291–296 °C, compared to the 170–173 °C range of unsubstituted benzimidazole[1]. This substantial increase ensures the compound remains stable during high-heat manufacturing processes.
| Evidence Dimension | Melting Point |
| Target Compound Data | 291–296 °C |
| Comparator Or Baseline | 170–173 °C (Benzimidazole) |
| Quantified Difference | ~120 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Ensures the material survives high-temperature polymer compounding and vacuum thermal evaporation without premature degradation.
2-Phenylbenzimidazole is the specific, non-substitutable precursor for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a major water-soluble UV filter known as Ensulizole. Direct sulfonation of 2-phenylbenzimidazole with concentrated sulfuric acid at 40–85 °C achieves an exceptional industrial yield of 98.7% . Unsubstituted benzimidazoles cannot be used for this pathway as they lack the necessary phenyl moiety required for the extended UV-B absorption profile of the final product.
| Evidence Dimension | Yield of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) |
| Target Compound Data | 98.7% yield |
| Comparator Or Baseline | 0% (Unsubstituted benzimidazole cannot form this product) |
| Quantified Difference | Absolute requirement for the phenyl substituent |
| Conditions | Sulfonation with concentrated sulfuric acid at 40–85 °C |
It is the strictly required starting material for manufacturing Ensulizole, a globally approved cosmetic UV filter.
In aggressive acidic environments, 2-phenylbenzimidazole (PBI) demonstrates superior chemisorption and physisorption on metal surfaces compared to its analogs. Density functional theory (DFT) calculations and experimental measurements on mild steel in H2SO4 confirm that the binding energy to the iron surface follows the order of PBI > 2-aminobenzimidazole (ABI) > benzimidazole (BI) [1]. This stronger adsorption translates to a highly effective mixed-type inhibition, protecting steel infrastructure more efficiently than the unsubstituted baseline.
| Evidence Dimension | Metal Surface Binding Energy and Inhibition Efficiency |
| Target Compound Data | Highest relative binding energy (PBI) |
| Comparator Or Baseline | Lower binding energy (ABI and BI) |
| Quantified Difference | Superior adsorption strength over both 2-amino and unsubstituted benzimidazole |
| Conditions | Mild steel immersed in 0.1 M H2SO4 solution |
Provides superior, longer-lasting protection for carbon steel pipelines and industrial equipment in acidic or sour environments.
As a cyclometalating (N^C) ligand in iridium(III) complexes, 2-phenylbenzimidazole offers a more electron-rich environment than the standard 2-phenylpyridine (ppy) ligand. This shifts the redox properties of the resulting phosphorescent dopants; for instance, a 2-phenylbenzimidazole-based Ir(III) complex exhibits an oxidation potential of 0.61 V, making the metal center easier to oxidize compared to the 0.66 V potential of the parent [Ir(ppy)2pic] complex [1]. This allows for precise tuning of the emission properties and electron mobility in OLED devices.
| Evidence Dimension | Oxidation Potential (E_ox) |
| Target Compound Data | 0.61 V (2-phenylbenzimidazole Ir(III) complex) |
| Comparator Or Baseline | 0.66 V (2-phenylpyridine Ir(III) complex) |
| Quantified Difference | 0.05 V lower oxidation potential |
| Conditions | Electrochemical measurement of Ir(III) picolinate complexes |
Enables OLED material designers to fine-tune the emission color and improve the charge transport balance of phosphorescent dopants.
Due to its specific structural configuration and near-quantitative sulfonation yield, 2-phenylbenzimidazole is the primary industrial precursor for manufacturing 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole). This downstream product is highly valued in the cosmetics industry for formulating non-greasy, water-soluble UV-B protective lotions and daily moisturizers .
With a melting point exceeding 290 °C, this compound is ideally suited for integration into high-performance polymers, epoxies, and hot-melt adhesives. It can withstand aggressive extrusion and curing temperatures that would thermally degrade simpler imidazole derivatives, ensuring consistent mechanical and thermal enhancement .
The strong binding energy of the 2-phenylbenzimidazole molecule to iron surfaces makes it a highly effective active ingredient in corrosion inhibitor packages. It is particularly suited for protecting carbon steel pipelines and oilfield equipment exposed to aggressive acidic cleaning solutions or sour (H2S-rich) environments [1].
In the field of optoelectronics, 2-phenylbenzimidazole serves as an excellent cyclometalating ligand for synthesizing iridium and platinum complexes. Its electron-rich nature and high thermal stability make it a preferred building block for developing deep-blue to yellow phosphorescent OLED dopants with tunable redox potentials and high quantum yields [2].
Corrosive;Irritant